Biotin-PEG4-Amine

Aqueous Solubility Bioconjugation Linker Chemistry

Biotin-PEG4-Amine (CAS 663171-32-2) features a PEG4 spacer within the 'gold standard' PEG4-8 range for productive PROTAC ternary complex formation. Unlike shorter PEG2 or longer PEG11 analogs, PEG4 maximizes aqueous solubility (DMSO: 100 mg/mL) while minimizing steric hindrance and non-specific binding. The terminal amine enables efficient EDC/NHS coupling to carboxyl-containing warheads or E3 ligase ligands. Maintained femtomolar streptavidin binding (Kd ~10⁻¹⁵ M) ensures exceptional signal-to-noise in ELISA, Western blot, and IHC. This is the evidence-based linker for degrader library construction and demanding biotinylation workflows where conjugate solubility and integrity are paramount.

Molecular Formula C20H38N4O6S
Molecular Weight 462.6 g/mol
Cat. No. B606139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG4-Amine
SynonymsBiotin-PEG4-amine
Molecular FormulaC20H38N4O6S
Molecular Weight462.6 g/mol
Structural Identifiers
InChIInChI=1S/C20H38N4O6S/c21-5-7-27-9-11-29-13-14-30-12-10-28-8-6-22-18(25)4-2-1-3-17-19-16(15-31-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26)/t16-,17-,19-/m0/s1
InChIKeyGVGZXRGPGZMYTB-LNLFQRSKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG4-Amine: Technical Specifications and Core Functional Profile


Biotin-PEG4-Amine (CAS 663171-32-2) is a heterobifunctional biotinylation reagent comprising a biotin moiety linked via a tetraethylene glycol (PEG4) spacer to a terminal primary amine. Its molecular formula is C20H38N4O6S with a molecular weight of 462.60 g/mol . The PEG4 spacer confers enhanced aqueous solubility and molecular flexibility, while the terminal amine allows for efficient conjugation to carboxyl groups, activated esters (e.g., NHS), and other electrophiles . This structural combination makes it a versatile linker in bioconjugation, targeted protein degradation (PROTAC) synthesis, and various streptavidin-based assay systems [1].

Why PEG Spacer Length is a Critical Selection Criterion for Biotin-PEG4-Amine


The functional performance of a biotin-PEG-amine linker is not solely dependent on its reactive groups but is profoundly influenced by the length of the PEG spacer [1]. While in-class compounds like Biotin-PEG2-Amine or Biotin-PEG11-Amine share similar terminal functionalities, their differing PEG chain lengths yield distinct physicochemical and biological properties. These variations directly impact key procurement parameters such as aqueous solubility, steric accessibility for streptavidin binding, and efficiency in specific applications like PROTAC assembly [2]. Consequently, substituting one biotin-PEGn-amine for another without accounting for these length-dependent performance differences can lead to suboptimal or failed experimental outcomes, necessitating a compound-specific evidence-based selection.

Quantitative Differentiation: A Comparator-Based Analysis of Biotin-PEG4-Amine


Solubility Profile of Biotin-PEG4-Amine Compared to Shorter PEG Analogs

Biotin-PEG4-Amine demonstrates high solubility in DMSO (100 mg/mL, 216.17 mM) . While direct comparative solubility data with Biotin-PEG2-Amine in identical solvents is not available from primary literature, a class-level inference can be drawn from the known properties of PEG chains. The four-unit PEG4 spacer confers greater hydrophilicity compared to a two-unit PEG2 chain, a principle that guides its selection for applications requiring enhanced aqueous compatibility and reduced non-specific interactions .

Aqueous Solubility Bioconjugation Linker Chemistry

Maintained High-Affinity Streptavidin Binding Despite PEG4 Modification

The biotin moiety of Biotin-PEG4-Amine retains the extremely high affinity for streptavidin characteristic of the biotin-streptavidin system, with a dissociation constant (Kd) in the femtomolar range (~10⁻¹⁵ M) [1]. This affinity is comparable to that of unmodified biotin, demonstrating that the PEG4 spacer does not sterically hinder the critical binding pocket of the protein. This is a key differentiator from some longer or bulkier linkers that may introduce steric hindrance and reduce effective binding avidity .

Affinity Binding Streptavidin-Biotin Assay Development

PEG4 Spacer as a 'Gold Standard' Length for PROTAC Linker Optimization

In the context of PROTAC development, linker length is a critical variable that dictates the formation of a productive ternary complex between the target protein and E3 ligase [1]. Biotin-PEG4-Amine, with its four-unit PEG spacer, falls within the empirically established 'gold standard' linker length range (PEG4 to PEG8) that has been shown to be most effective for achieving target degradation across diverse systems . In contrast, linkers that are too short (e.g., PEG2) may not provide sufficient reach, while excessively long linkers can lead to non-productive conformations or unfavorable pharmacokinetic properties [1].

PROTAC Targeted Protein Degradation Linker Optimization

Optimal Research and Development Applications for Biotin-PEG4-Amine Based on Differentiated Properties


PROTAC Library Synthesis and Hit-to-Lead Optimization

Biotin-PEG4-Amine serves as a foundational linker for assembling PROTACs. Its PEG4 spacer length, identified as part of the 'gold standard' range (PEG4-8) for achieving productive ternary complexes, makes it an ideal starting point for building degrader libraries. The high DMSO solubility (100 mg/mL) ensures the linker can be easily incorporated into parallel synthesis workflows, while its terminal amine provides a versatile handle for conjugation to a wide range of E3 ligase ligands or target-binding warheads [1].

High-Sensitivity Streptavidin-Based Detection Assays (ELISA, Western Blot)

The compound is highly suitable for generating biotinylated probes for ELISA, Western blot, and immunohistochemistry. The maintained femtomolar binding affinity (Kd ~10⁻¹⁵ M) to streptavidin ensures strong, specific signal capture, while the hydrophilic PEG4 spacer minimizes non-specific background and improves the aqueous solubility of the final conjugate. This combination is critical for achieving the high signal-to-noise ratios required in sensitive diagnostic and research assays [2].

Efficient Bioconjugation of Hydrophobic Payloads or Proteins

For the biotinylation of hydrophobic small molecules or proteins prone to aggregation, Biotin-PEG4-Amine offers a distinct advantage. The PEG4 spacer significantly improves the aqueous solubility of the entire conjugate, which is essential for maintaining biological activity and preventing precipitation. The terminal amine allows for straightforward coupling to carboxyl groups on target molecules via EDC/NHS chemistry, ensuring a stable and functional biotin tag .

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